![molecular formula C22H20N4O2 B12622644 N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide CAS No. 920315-43-1](/img/structure/B12622644.png)
N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes an aminophenyl group, a methoxy-substituted indazole ring, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide typically involves a multi-step process. One efficient method involves the use of N-(2-aminophenyl)benzamide and phenyl isocyanate. The reaction proceeds through a sequential nucleophilic/intramolecular addition process followed by transamidation . This method is noted for its atom economy, practicality, and the ease of substrate preparation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable reaction vessels, and ensuring that the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce an amine or alcohol derivative.
科学的研究の応用
N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes .
類似化合物との比較
Similar Compounds
N-(2-Aminophenyl)benzamide: A simpler analog that lacks the indazole and methoxy groups.
4-[(7-Methoxy-2H-indazol-2-yl)methyl]benzamide: Another analog that lacks the aminophenyl group.
Uniqueness
N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications, particularly in medicinal chemistry where multi-functional molecules are often required.
特性
CAS番号 |
920315-43-1 |
|---|---|
分子式 |
C22H20N4O2 |
分子量 |
372.4 g/mol |
IUPAC名 |
N-(2-aminophenyl)-4-[(7-methoxyindazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C22H20N4O2/c1-28-20-8-4-5-17-14-26(25-21(17)20)13-15-9-11-16(12-10-15)22(27)24-19-7-3-2-6-18(19)23/h2-12,14H,13,23H2,1H3,(H,24,27) |
InChIキー |
LGDMHGMFVWNUKK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=CN(N=C21)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2,2-Di([1,1'-biphenyl]-4-yl)ethenyl]pyrene](/img/structure/B12622566.png)
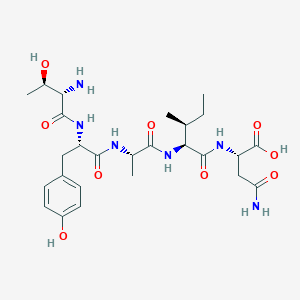
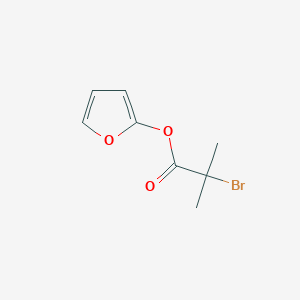
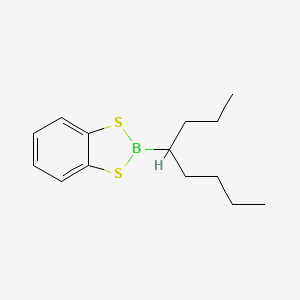
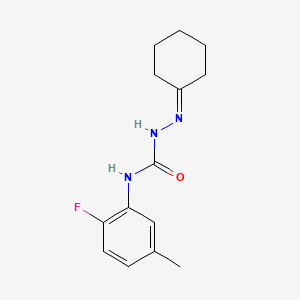
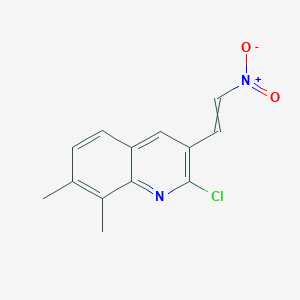
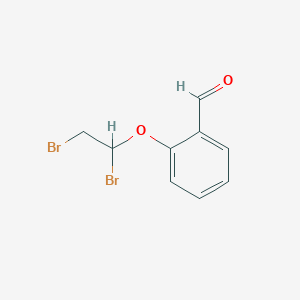
![3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene](/img/structure/B12622620.png)
![1H-Thiazolo[4,5-E][1,3,4]thiadiazine](/img/structure/B12622626.png)
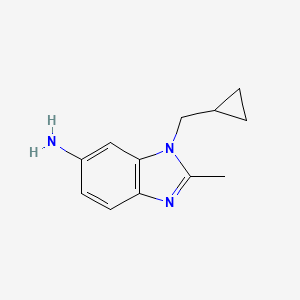
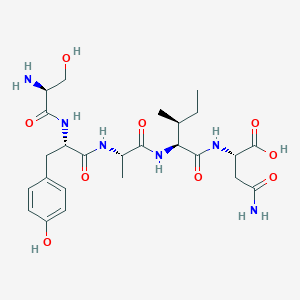
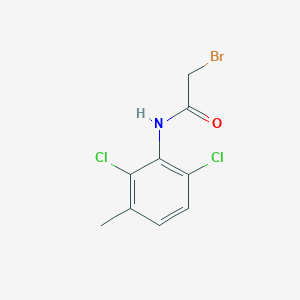
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B12622658.png)

